3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
描述
3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative with demonstrated anti-mycobacterial activity. It features a 4-fluorophenyl group at position 3, a methyl group at position 5, and a primary amine at position 7 (Fig. 1). This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines optimized for inhibiting Mycobacterium tuberculosis (M. tb) ATP synthase, a critical target for tuberculosis treatment . Its structure–activity relationship (SAR) has been explored through systematic substitutions, revealing the importance of the 4-fluorophenyl group for potency and metabolic stability .
属性
IUPAC Name |
3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4/c1-8-6-12(15)18-13(17-8)11(7-16-18)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSKANVWHNBSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-ketoester. This reaction is usually carried out under reflux conditions in the presence of an acid catalyst.
Cyclization to Form Pyrazolo[1,5-a]pyrimidine: The pyrazole intermediate is then subjected to cyclization with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core. This step often requires the use of a base such as sodium ethoxide or potassium carbonate.
Introduction of Substituents: The final step involves the introduction of the fluorophenyl and methyl groups at the 3- and 5-positions, respectively. This can be achieved through various substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
化学反应分析
Types of Reactions
3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the existing functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
科学研究应用
Antitumor Activity
Research has demonstrated that 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine exhibits potent antitumor properties. It acts as an inhibitor of various kinases involved in cancer progression, particularly targeting the phosphoinositide 3-kinase (PI3K) pathway. Studies have shown that derivatives of this compound can selectively inhibit cancer cell proliferation in vitro and in vivo, making it a candidate for further development as an anticancer agent .
Inhibition of Tyrosinase
Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is crucial for treating hyperpigmentation disorders. The compound has been evaluated for its ability to inhibit tyrosinase activity, showing competitive inhibition characteristics. This suggests potential applications in cosmetic formulations aimed at reducing skin pigmentation and treating conditions like melasma .
Neuroprotective Effects
Preliminary studies indicate that this compound may possess neuroprotective properties. It has been suggested that the compound can mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to elucidate the mechanisms behind these effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its efficacy and safety profile. Modifications to the pyrazolo[1,5-a]pyrimidine structure have been explored to enhance biological activity while minimizing toxicity. For instance, variations in substituents on the phenyl rings can significantly impact the compound's binding affinity to target enzymes .
Case Study 1: Antitumor Efficacy
A recent study assessed the antitumor efficacy of this compound in xenograft models of breast cancer. The results indicated a dose-dependent reduction in tumor size compared to control groups, with minimal side effects observed .
Case Study 2: Tyrosinase Inhibition
Another investigation focused on the compound's ability to inhibit tyrosinase in human melanoma cells. The study reported an IC50 value indicating effective inhibition at low concentrations, supporting its potential use in dermatological applications .
Data Table: Summary of Biological Activities
作用机制
The mechanism of action of 3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. The compound’s fluorophenyl group and other substituents play a crucial role in its binding affinity and specificity.
相似化合物的比较
Comparison with Structural Analogs
Structural Modifications and Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidines with variations at positions 3, 5, and 7 have been synthesized and tested. Key comparisons include:
Table 1: Substituent Effects on Anti-M. tb Activity
*MIC: Minimum inhibitory concentration against M. tb.
Key Findings :
- The target compound exhibits superior metabolic stability (85–90%) compared to bulkier 5-aryl derivatives (e.g., 34, 35) due to its smaller 5-methyl group .
- Larger 5-aryl substituents (e.g., 4-isopropylphenyl in 35) improve potency (MIC = 0.08–0.18 µM) but reduce solubility and microsomal stability .
Core Heterocycle Comparisons: Pyrazolo vs. Triazolo Pyrimidines
Triazolopyrimidines, though structurally similar, exhibit distinct SAR and mechanisms:
Table 2: Activity of Triazolopyrimidine Analogs
Key Differences :
Physicochemical and Pharmacokinetic Properties
Substituents significantly impact logP, solubility, and metabolic stability:
Table 3: Physicochemical Comparison
*Predicted or experimental values.
生物活性
3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on recent research findings.
- Molecular Formula: C₁₃H₁₁FN₄
- Molecular Weight: 242.25 g/mol
- CAS Number: 685106-57-4
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. Specifically, this compound has been shown to inhibit cancer cell proliferation in various studies. For instance, a study demonstrated that this compound could induce apoptosis in HeLa cells (cervical cancer cells) through the activation of caspase pathways, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .
Enzymatic Inhibition
This compound also acts as an inhibitor of specific enzymes, particularly those involved in cancer progression. The inhibition of kinases such as PI3K and mTOR has been documented, which are critical in signaling pathways associated with cell growth and survival. The selectivity for these targets suggests a potential for developing targeted therapies for cancers that exhibit aberrant signaling through these pathways .
The mechanism by which this compound exerts its biological effects involves the following:
- Interaction with Kinases: The compound binds to the ATP-binding site of kinases, inhibiting their activity and disrupting downstream signaling pathways .
- Induction of Apoptosis: By promoting mitochondrial dysfunction and activating apoptotic pathways, the compound can lead to programmed cell death in cancer cells .
- Generation of Reactive Oxygen Species (ROS): Increased ROS levels contribute to oxidative stress, further promoting apoptosis in malignant cells .
Case Studies
- HeLa Cell Studies:
- In Vivo Studies:
Data Table: Summary of Biological Activities
常见问题
Q. What are the common synthetic routes for preparing 3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors with substituted fluorophenyl groups. For example, Suzuki-Miyaura cross-coupling is widely used to introduce aryl substituents (e.g., 4-fluorophenyl) at the 3-position of the pyrazolo[1,5-a]pyrimidine core . Key steps include:
-
Core Formation : Cyclocondensation of aminopyrazoles with β-diketones or β-ketoesters under reflux (e.g., ethanol or DMF at 80–100°C).
-
Substituent Introduction : Boronic acid derivatives (e.g., 4-fluorophenylboronic acid) are coupled via palladium catalysts (e.g., Pd(PPh₃)₄) in the presence of a base (K₂CO₃) .
-
Optimization : Yields improve with inert atmospheres (N₂/Ar) and stoichiometric control of boronic acid (1.2–1.5 eq.).
- Relevant Data :
| Reaction Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 48–78% | |
| Cyclocondensation | Ethanol, reflux, 12 h | 60–85% |
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Multimodal spectroscopic and crystallographic techniques are employed:
- NMR Spectroscopy : ¹H/¹³C NMR verifies substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.6 ppm; pyrimidine NH₂ at δ 6.8–7.0 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves bond angles (e.g., N3—C15—N2 = 122.52°), confirming planar pyrazolo-pyrimidine systems .
- HRMS : Validates molecular weight (e.g., [M+H]+ = 297.12 for C₁₄H₁₂FN₅) .
Advanced Research Questions
Q. How do substituent modifications at the 3- and 5-positions influence the compound’s bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
-
3-Position : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance target binding (e.g., IC₅₀ = 10.6 μM against M. tuberculosis DXS) by stabilizing π-π interactions .
-
5-Position : Methyl groups reduce steric hindrance, improving solubility and metabolic stability .
Example : Replacing 5-methyl with 4-methoxyphenyl increases antimycobacterial activity (MIC = 2.5 μM) due to enhanced membrane permeability .- SAR Data :
| Substituent (Position) | Biological Activity | Reference |
|---|---|---|
| 3-(4-Fluorophenyl) | IC₅₀ = 10.6 μM (Mt DXS) | |
| 5-(4-Methoxyphenyl) | MIC = 2.5 μM (Antimycobacterial) |
Q. What pharmacological mechanisms are associated with this compound?
- Methodological Answer : The compound exhibits dual mechanisms:
- Enzyme Inhibition : Competitively inhibits Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate synthase (DXS), disrupting isoprenoid biosynthesis .
- Receptor Modulation : Acts as a peripheral benzodiazepine receptor ligand, modulating mitochondrial permeability in cancer cells .
Experimental Validation : - Kinetic Assays : Measure IC₅₀ via spectrophotometric NADPH depletion .
- Binding Studies : Radiolabeled [³H]PK11195 displacement assays confirm receptor affinity (Kᵢ = 15 nM) .
Q. How can analytical techniques resolve contradictions in reported biological data?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, endpoint metrics). Mitigation strategies include:
- Standardized Assays : Use isogenic cell lines (e.g., H37Rv for Mtb) and uniform readouts (e.g., luminescence-based viability) .
- Structural Confirmation : X-ray co-crystallography identifies binding poses (e.g., fluorophenyl group in DXS hydrophobic pocket) .
Case Study : Discrepancies in IC₅₀ values (5–20 μM) for DXS inhibition were resolved by normalizing to protein concentration and buffer pH .
Q. What advanced methodologies are used to study metabolic stability and degradation pathways?
- Methodological Answer :
- LC-MS/MS : Quantifies metabolites in hepatic microsomes (e.g., CYP450-mediated N-demethylation) .
- Isotopic Labeling : ¹⁸O/²H tracing identifies hydrolytic cleavage sites (e.g., pyrimidine ring opening under acidic conditions) .
- Accelerated Stability Testing : 40°C/75% RH for 4 weeks predicts shelf-life; degradation <5% indicates robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
